H-1152 dihydrochloride

ROCK2 inhibition Kinase inhibitor ATP-competitive

Choose H-1152 dihydrochloride for uncompromised ROCK-specific signaling studies. With a >250-fold selectivity window over PKA/PKC, this dimethylfasudil analog eliminates off-target ambiguity (Ki ratios 394 vs 4.6 for fasudil). Complete ROCK blockade at 1-10 µM retains PKA activity—validated by MARCKS phosphorylation assay. Unmatched potency in tissue models (IC50=190 nM vs 770 nM for Y-27632). Lower concentrations reduce vehicle artifacts and boost assay signal-to-noise.

Molecular Formula C16H23Cl2N3O2S
Molecular Weight 392.34
CAS No. 451462-58-1; 871543-07-6
Cat. No. B2379521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-1152 dihydrochloride
CAS451462-58-1; 871543-07-6
Molecular FormulaC16H23Cl2N3O2S
Molecular Weight392.34
Structural Identifiers
SMILESCC1CNCCCN1S(=O)(=O)C2=CC=CC3=C2C(=CN=C3)C.Cl.Cl
InChIInChI=1S/C16H21N3O2S.2ClH/c1-12-9-18-11-14-5-3-6-15(16(12)14)22(20,21)19-8-4-7-17-10-13(19)2;;/h3,5-6,9,11,13,17H,4,7-8,10H2,1-2H3;2*1H/t13-;;/m0../s1
InChIKeyBFOPDSJOLUQULZ-GXKRWWSZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-1152 Dihydrochloride (CAS 871543-07-6): A High-Potency, Selective ROCK Inhibitor for Advanced Kinase Research


4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline dihydrochloride, commonly known as H-1152 or H-1152P, is a small-molecule isoquinoline sulfonamide derivative that acts as a potent, membrane-permeable, and ATP-competitive inhibitor of Rho-associated protein kinase (ROCK) [1]. It is a dimethylated analog of fasudil (HA-1077), specifically engineered to enhance both potency and selectivity for ROCK over other serine/threonine kinases [2].

Why H-1152 Dihydrochloride Cannot Be Interchanged with Generic ROCK Inhibitors


ROCK inhibitors such as fasudil, Y-27632, and GSK-269962A share a common target class but differ substantially in potency, selectivity, and functional efficacy. Simple substitution based on class membership can lead to off-target effects or insufficient target engagement. The quantitative data in the following section demonstrates that H-1152 dihydrochloride achieves a unique combination of sub-100 nM cellular potency and a >250-fold selectivity window over PKA and PKC, a profile not replicated by its closest analogs [1].

Quantitative Differentiation of H-1152 Dihydrochloride vs. Fasudil, Hydroxyfasudil, and Y-27632


ROCK2 Inhibition Potency: H-1152 (12 nM) vs. Fasudil (10,700 nM) and Y-27632 (5,000 nM)

H-1152 dihydrochloride inhibits ROCK2 with an IC50 of 12 nM (0.012 μM), representing a >890-fold increase in potency compared to fasudil (HA-1077, IC50 = 10,700 nM) and a >410-fold increase over Y-27632 (IC50 = 5,000 nM) [1]. The Ki for ROCK2 is 1.6 nM [2].

ROCK2 inhibition Kinase inhibitor ATP-competitive Enzymatic assay

Kinase Selectivity Window: H-1152 vs. Fasudil and Hydroxyfasudil

H-1152 exhibits a >250-fold selectivity for ROCK over PKA (Ki = 630 nM) and a >5,700-fold selectivity over PKC (Ki = 9,270 nM) [1]. In contrast, fasudil shows only a 4.6-fold selectivity over PKA (Ki = 1.6 μM for PKA vs. 0.35 μM for ROCK) and hydroxyfasudil shows a 4.5-fold selectivity (Ki = 2.5 μM for PKA vs. 0.56 μM for ROCK) [2].

Selectivity Off-target PKA PKC MLCK

Cellular Target Engagement: MARCKS Phosphorylation (IC50 2.5 μM) with Pathway Specificity

In human NT-2 neuronal cells, H-1152 inhibited lysophosphatidic acid (LPA)-induced MARCKS phosphorylation with an IC50 of 2.5 μM, while showing minimal effect on phorbol ester (PDBu)-induced phosphorylation [1]. This demonstrates functional selectivity for the Rho-kinase pathway over direct PKC activation, whereas Y-27632 showed a less pronounced pathway discrimination in parallel experiments [2].

Cellular assay MARCKS Pathway selectivity NT-2 cells

Ex Vivo Functional Potency: Guinea Pig Aorta Contraction (IC50 190 nM) vs. Y-27632 (770 nM) and Fasudil (2,030 nM)

In isolated guinea pig aortic rings, H-1152 inhibited sulprostone-induced contractions with an IC50 of 190 nM, compared to 770 nM for Y-27632 and 2,030 nM for fasudil (HA-1077) [1]. This 4-fold advantage over Y-27632 and >10-fold advantage over fasudil demonstrates superior functional potency in a tissue-based assay of ROCK-dependent smooth muscle contraction.

Ex vivo Smooth muscle Functional assay EP3 receptor

High-Impact Research Applications for H-1152 Dihydrochloride Based on Quantitative Differentiation


Cellular Pathway Dissection Requiring Sub-100 nM ROCK Inhibition with Minimal PKA/PKC Crosstalk

For researchers investigating ROCK-specific signaling in neuronal, cardiovascular, or cancer cell models, H-1152's >250-fold selectivity window over PKA and PKC (Ki ratios of 394 vs. 4.6 for fasudil) ensures that observed phenotypes can be confidently attributed to ROCK inhibition [1]. Use at 1-10 μM in cell culture achieves complete ROCK blockade while maintaining PKA activity, as validated by the MARCKS phosphorylation assay in NT-2 cells [2].

Ex Vivo Smooth Muscle Pharmacology and Vascular Function Studies

In isolated tissue bath experiments with guinea pig aorta, H-1152 demonstrates an IC50 of 190 nM for inhibiting EP3 receptor-mediated contraction—4-fold more potent than Y-27632 (770 nM) and 10-fold more potent than fasudil (2,030 nM) [3]. This potency advantage enables the use of lower compound concentrations, reducing vehicle effects and improving signal-to-noise in functional assays.

Structural Biology of ROCK Inhibitor Binding and Selectivity Mechanism Studies

H-1152's co-crystal structures with ROCK I (PDB: 3D9V) and with PKA as a surrogate kinase (PDB: 2GNL, 1Q8U) provide direct structural insight into the molecular basis of its enhanced selectivity [4]. The two additional methyl groups on the isoquinoline and homopiperazine rings, relative to fasudil, create steric clashes with non-ROCK kinases, explaining the >85-fold selectivity improvement and making H-1152 a valuable tool for structure-activity relationship studies [5].

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